6-(4-Chlorophenyl)-6-oxohexanoic acid
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Overview
Description
6-(4-Chlorophenyl)-6-oxohexanoic acid is an organic compound with the molecular formula C12H13ClO3 It is characterized by the presence of a 4-chlorophenyl group attached to a hexanoic acid backbone with a ketone functional group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium
Reduction: Sodium borohydride (NaBH4) in methanol
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution
Major Products
Oxidation: this compound is converted to 6-(4-Chlorophenyl)hexanoic acid.
Reduction: this compound is converted to 6-(4-Chlorophenyl)-6-hydroxyhexanoic acid.
Substitution: The chlorine atom can be replaced with a methoxy group to form 6-(4-Methoxyphenyl)-6-oxohexanoic acid.
Scientific Research Applications
6-(4-Chlorophenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ketone and carboxylic acid functional groups allows it to participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-6-oxohexanoic acid: Similar structure with a bromine atom instead of chlorine.
6-(4-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with a methoxy group instead of chlorine.
6-(4-Nitrophenyl)-6-oxohexanoic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
6-(4-Chlorophenyl)-6-oxohexanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-(4-chlorophenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAIFOPOCXTVCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620426 |
Source
|
Record name | 6-(4-Chlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56721-40-5 |
Source
|
Record name | 6-(4-Chlorophenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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